![molecular formula C18H17ClN4O B2581176 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole CAS No. 946261-79-6](/img/structure/B2581176.png)
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antituberculosis Applications
Research has demonstrated the synthesis of derivatives of the compound , showing significant antituberculosis and anticancer activities. These compounds were tested against human breast cancer cell lines and showed varying degrees of efficacy. Specifically, certain derivatives exhibited notable in vitro anticancer activity, making them subjects of interest for further study in the development of new therapeutic agents against cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activities
Another area of application for these compounds is in antimicrobial activities. Some derivatives have been synthesized and tested for their antimicrobial efficacy against various microorganisms. Certain derivatives were found to possess good to moderate activities, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Structural Analysis
Research has also focused on the synthesis of novel derivatives and their structural analysis. Studies have shown the efficient synthesis of compounds with potential applications as antihistamines. These studies contribute to the understanding of the structural requirements for biological activity and may lead to the development of new drugs (Venkat Narsaiah & Narsimha, 2011).
Chemical Interaction Studies
Further research has explored the molecular interactions of certain derivatives with biological receptors. For example, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provide insights into the potential therapeutic applications of these compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Mécanisme D'action
Target of action
The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals and illicit drugs. Piperazine derivatives often interact with the serotonergic and dopaminergic systems .
Mode of action
The interaction of piperazine derivatives with their targets often involves binding to the target receptors, leading to changes in the receptor’s activity. This can result in various physiological effects depending on the specific receptors involved .
Biochemical pathways
The compound also contains an indazole ring. Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with piperazine and indazole derivatives, the effects could potentially be quite diverse .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. Without specific information about this compound, it’s difficult to make precise statements .
Analyse Biochimique
Biochemical Properties
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with dopamine transporters, exhibiting high affinity and selectivity. This interaction is crucial as it influences the reuptake of dopamine, thereby affecting neurotransmission. Additionally, the compound may interact with serotonin and norepinephrine transporters, albeit with lower affinity . These interactions suggest that this compound could modulate neurotransmitter levels and impact various neurological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving dopamine, serotonin, and norepinephrine. By modulating the activity of these neurotransmitters, the compound can affect gene expression and cellular metabolism. For instance, changes in dopamine levels can lead to alterations in the expression of genes involved in synaptic plasticity and neuronal growth . Furthermore, the compound’s impact on serotonin and norepinephrine pathways can influence mood regulation, stress response, and overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with neurotransmitter transporters. The compound binds to the dopamine transporter with high affinity, inhibiting the reuptake of dopamine into presynaptic neurons. This inhibition results in increased extracellular dopamine levels, enhancing dopaminergic signaling . Similarly, the compound’s interactions with serotonin and norepinephrine transporters lead to elevated levels of these neurotransmitters in the synaptic cleft. These molecular interactions underscore the compound’s potential as a modulator of neurotransmitter systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under controlled conditions, maintaining its biochemical activity over extended periods. Degradation products may form under certain conditions, potentially altering its efficacy . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained changes in neurotransmitter levels and associated cellular functions, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance dopaminergic and serotonergic signaling without significant adverse effects. Higher doses may lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been identified, indicating that there is a dosage range within which the compound exerts its beneficial effects without causing harm. These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing primarily in the liver, where it is subjected to enzymatic reactions that modify its structure . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. Understanding these pathways is crucial for optimizing its use in therapeutic contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, allowing it to reach its target sites within the central nervous system . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins. These properties determine the compound’s localization and accumulation in specific tissues, impacting its overall pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it interacts with neurotransmitter transporters . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy. Understanding its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-14-6-2-4-8-16(14)22-9-11-23(12-10-22)18(24)17-13-5-1-3-7-15(13)20-21-17/h1-8H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKAHECNAXACRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide](/img/structure/B2581093.png)
![N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2581094.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2581096.png)
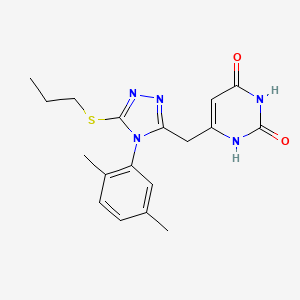
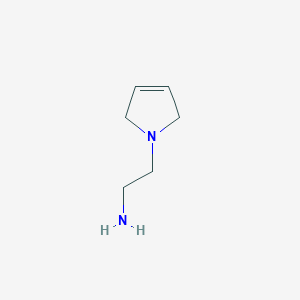
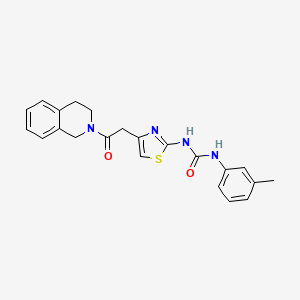
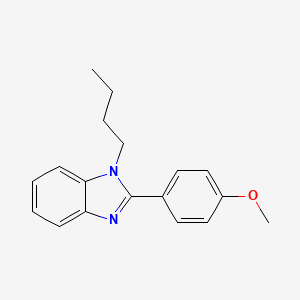
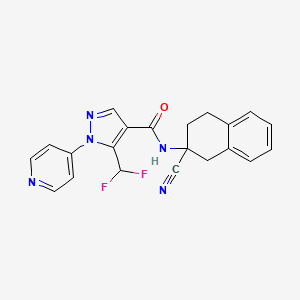
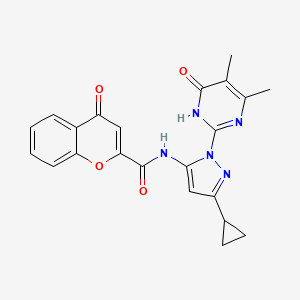
![6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2581112.png)
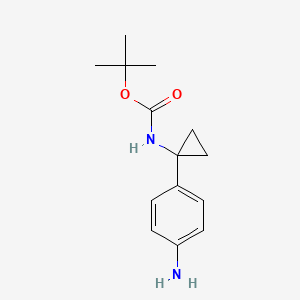
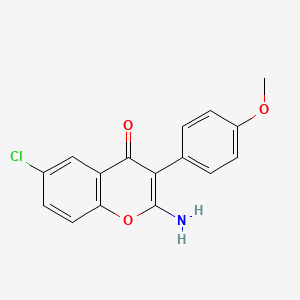
![1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2581115.png)

